molecular formula C13H14N2O4S B6418539 N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide CAS No. 1147755-93-8

N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide

Cat. No.: B6418539
CAS No.: 1147755-93-8
M. Wt: 294.33 g/mol
InChI Key: WMUJXLKWXMJFTH-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring substituted with a carboxamide group, a methylsulfamoyl group, and a 2-methylphenyl group. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the furan ring with an amine derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Attachment of the methylsulfamoyl group: This can be done by reacting the intermediate compound with methylsulfonyl chloride in the presence of a base like triethylamine.

    Substitution with the 2-methylphenyl group: This final step involves the reaction of the intermediate with 2-methylphenylamine under suitable conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells, contributing to its potential anticancer activity.

Comparison with Similar Compounds

N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    N-(4-amino-2-methylphenyl)furan-2-carboxamide: This compound has a similar furan ring and carboxamide group but differs in the presence of an amino group instead of a methylsulfamoyl group.

    N-(2-methylphenyl)-5-(methylsulfamoyl)thiophene-2-carboxamide: This compound has a thiophene ring instead of a furan ring, which may result in different chemical and biological properties.

    N-(2-methylphenyl)-5-(methylsulfamoyl)pyrrole-2-carboxamide: This compound features a pyrrole ring, which can influence its reactivity and interactions with biological targets.

The unique combination of the furan ring, carboxamide group, methylsulfamoyl group, and 2-methylphenyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-9-5-3-4-6-10(9)15-13(16)11-7-8-12(19-11)20(17,18)14-2/h3-8,14H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUJXLKWXMJFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(O2)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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